(1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol
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Overview
Description
(1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various scientific fields. It is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. This compound is known for its potential use in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,5-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and chromatography to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol
- 2-amino-1-(2,5-dichlorophenyl)ethanol
- 2-amino-1-(2,4-dichlorophenyl)ethanol
Uniqueness
(1R)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer. The presence of the dichlorophenyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(2,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
IFGUGEQXOREVDI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CN)O)Cl |
Origin of Product |
United States |
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